9-Hydroxyellipticine hydrochloride is a synthetic derivative of ellipticine, a naturally occurring alkaloid known for its diverse biological activities. This compound is recognized primarily for its potent inhibition of topoisomerase II, an essential enzyme involved in DNA replication and transcription. The hydrochloride form enhances its solubility and stability, making it suitable for various scientific applications.
9-Hydroxyellipticine hydrochloride is derived from ellipticine, which is extracted from the Ochrosia elliptica plant. This compound falls under the classification of alkaloids, specifically within the category of carbazole derivatives. Its chemical structure is characterized by a fused ring system that contributes to its biological activity.
The synthesis of 9-hydroxyellipticine typically involves several key steps:
For example, one method reported a yield of 78% for 9-hydroxyellipticine after treatment with monopropargyl succinate under specific conditions involving dichloromethane and dimethylformamide .
The molecular formula of 9-hydroxyellipticine hydrochloride is with a molecular weight of approximately 298.8 g/mol. Its structure includes:
The three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to understand its spatial arrangement and interactions with biological targets.
9-Hydroxyellipticine hydrochloride undergoes various chemical reactions typical of alkaloids:
These reactions are crucial for developing novel derivatives with improved therapeutic profiles .
The mechanism of action of 9-hydroxyellipticine hydrochloride primarily involves its role as a topoisomerase II inhibitor. By binding to the enzyme, it prevents the re-ligation of DNA strands after they have been cleaved, leading to DNA damage and ultimately inducing apoptosis in cancer cells. This action has been demonstrated in various in vitro studies, highlighting its potential as an antitumor agent .
These properties are essential for determining appropriate storage conditions and formulation strategies for scientific applications .
9-Hydroxyellipticine hydrochloride has several applications in scientific research:
This compound continues to be a subject of interest for researchers exploring novel therapeutic strategies against various malignancies .
Ellipticine, a naturally occurring pyridocarbazole alkaloid isolated from Ochrosia species, emerged in the 1950s as a compound of significant interest in cancer research due to its potent antitumor activity in preclinical models. Early studies demonstrated its ability to inhibit tumor growth through DNA intercalation and disruption of nucleic acid synthesis, but its clinical utility was hampered by poor solubility, significant toxicity (including acute hypotension and CNS dysfunction), and variable metabolic profiles [7]. These limitations spurred extensive research into structural modifications. The discovery of in vivo hepatic metabolism converting ellipticine to 9-hydroxyellipticine (9-OH-E) proved pivotal. This metabolite exhibited superior potency and a more favorable therapeutic index than its parent compound, driving focused development efforts [1] [7]. By the late 1970s and early 1980s, research confirmed 9-hydroxyellipticine's enhanced cytotoxicity across various cancer cell lines and its unique bioactivation pathways, solidifying its status as a lead compound distinct from ellipticine itself [1] [2]. The synthesis of its hydrochloride salt (9-Hydroxyellipticine hydrochloride, CAS 52238-35-4) addressed critical pharmaceutical challenges by significantly improving aqueous solubility, thereby enabling more reliable in vitro and in vivo experimental evaluation of its anticancer potential [4].
Table 1: Key Ellipticine Derivatives in Anticancer Research
Compound | Key Structural Feature | Primary Mechanism(s) | Limitations of Parent Ellipticine Overcome |
---|---|---|---|
Ellipticine | Unsubstituted pyridocarbazole | DNA intercalation, Topo II weak inhibition | Poor solubility, High toxicity (CNS, cardio), Variable metabolism |
9-Hydroxyellipticine (9-OH-E) | Hydroxyl group at C9 position | Enhanced DNA binding, Topo II poisoning, p53 modulation, Redox cycling | Improved potency, Broader spectrum of activity |
9-Hydroxyellipticine hydrochloride | 9-OH-E + HCl salt formation | Same as 9-OH-E, with improved delivery | Greatly enhanced aqueous solubility, Formulation stability |
9-Hydroxy-2-methylellipticinium (Elliptinium acetate) | C9-OH + N2-methylation (quaternary salt) | Enhanced redox cycling, DNA alkylation potential | Further solubility increase, Altered metabolism |
The core structure of ellipticine is a planar pentacyclic aromatic system: a pyridine ring fused to a carbazole (pyrido[4,3-b]carbazole). This planar structure is fundamental for DNA intercalation. The evolution to 9-hydroxyellipticine involves a specific and strategic modification: the addition of a hydroxyl (-OH) group at the C9 position of the carbazole moiety [1] [3]. Chemically, 9-Hydroxyellipticine is defined as ellipticine in which the hydrogen at position 9 is replaced by a hydroxy group [3]. This modification alters the electron density distribution across the ring system, increasing polarity and creating a site susceptible to further oxidation.
The conversion to the hydrochloride salt involves protonation of the pyridinic nitrogen (N2), forming a stable crystalline solid. This salt formation is crucial for pharmaceutical development. While ellipticine itself is poorly soluble in water, hindering biological testing and formulation, 9-Hydroxyellipticine hydrochloride exhibits markedly improved aqueous solubility (3 mg/mL, or 10.04 mM), enabling its use in cell culture studies and facilitating potential parenteral administration routes [4]. The molecular weight of the hydrochloride salt is 298.77 g/mol, with the formula C₁₇H₁₅ClN₂O [4]. This structural evolution—hydroxylation followed by salt formation—represents a rational approach to optimizing the physicochemical and pharmacological properties of the natural product ellipticine.
The introduction of the hydroxyl group at C9 is not merely a solubility enhancer; it fundamentally transforms the compound's biological interactions and mechanisms of action, leading to significantly enhanced and diversified anticancer activity compared to ellipticine. Key bioactivity enhancements include:
Enhanced DNA Affinity and Stabilization: The C9-OH group increases the molecule's apparent affinity for DNA. This stronger binding stabilizes the DNA complex, which is critical for its intercalative activity. More importantly, this stabilization dramatically enhances the compound's ability to poison topoisomerase II (Topo II). 9-Hydroxyellipticine stabilizes the covalent Topo II-DNA cleavable complex ("cleavable complex"), preventing the religation step of the Topo II catalytic cycle. This results in persistent DNA double-strand breaks, triggering cell death pathways [1] [4]. Studies report potent Topo II inhibition with IC₅₀ values in the low micromolar range (e.g., 1.6 μM in HeLa S-3 cells, 1.2 μM in 293T cells) [4].
Facilitation of Redox Cycling and Quinone-Iminium Formation: The C9 hydroxyl group is metabolically labile. Peroxidases (like myeloperoxidase) or cytochrome P450 enzymes can oxidize it, generating a reactive quinone-iminium intermediate [2]. This intermediate is a potent electrophile capable of:
Modulation of p53 Tumor Suppressor Protein: The C9 hydroxylated derivative uniquely interacts with the p53 protein, a critical guardian against cancer. It specifically inhibits the phosphorylation of mutant p53 proteins, commonly found in over 55% of human cancers [1] [6]. Inhibition of phosphorylation prevents the aberrant folding and degradation of mutant p53, allowing it to regain partial wild-type conformation and transcriptional function. This leads to the upregulation of p53 target genes like p21Cip1/Waf1 (inducing cell cycle arrest) and Bax (promoting apoptosis) [1] [6]. Crucially, this interaction shows selectivity for mutant p53 over the wild-type protein found in normal cells [6]. Concentration-dependent inhibition of phosphorylation and functional reconstitution are observed from 0.1 to 100 μM [4] [6].
Telomerase Inhibition: Evidence indicates that 9-hydroxyellipticine can inhibit telomerase activity (IC₅₀ ~10 µM) in human pancreatic cancer cells [1]. Telomerase maintenance of telomeres is a hallmark of cancer cell immortality, making this an additional potential mechanism contributing to its antitumor effects.
Table 2: Molecular Targets and Mechanisms of 9-Hydroxyellipticine Hydrochloride
Molecular Target/Pathway | Mechanism of Action | Consequence | Significance of C9-OH |
---|---|---|---|
DNA | Enhanced intercalation | DNA structural distortion, interference with processes | Increased affinity & stabilization vs. ellipticine |
Topoisomerase II (Topo II) | Stabilization of Topo II-DNA cleavable complex | Persistent DNA double-strand breaks | Essential for potent Topo II poisoning activity |
Peroxidases / P450s | Oxidation to Quinone-Iminium intermediate | Redox cycling (ROS), Protein/DNA alkylation | Enables bioactivation & diverse cytotoxic effects |
Mutant p53 Protein | Inhibition of phosphorylation, Chaperone-like stabilization | Functional reconstitution, Transactivation of targets | Selective activity against cancer-associated mutant p53 |
Telomerase | Catalytic inhibition | Telomere shortening, Senescence induction | Broader spectrum anticancer mechanism |
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0